(1,3,4-Oxadiazol-2-yl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
1,3,4-oxadiazol-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BN2O3/c6-3(7)2-5-4-1-8-2/h1,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAPXCNDVNCFSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NN=CO1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,3,4 Oxadiazol 2 Yl Boronic Acid and Its Derivatives
Direct Borylation Strategies for 1,3,4-Oxadiazole (B1194373) Systems
Direct C-H borylation involves the conversion of a carbon-hydrogen bond on the 1,3,4-oxadiazole ring or its substituent directly into a carbon-boron bond. This approach is highly advantageous as it avoids the need for pre-functionalized starting materials (e.g., halo-oxadiazoles), thus shortening synthetic sequences and reducing waste. nih.gov These strategies can be performed using transition-metal catalysts or under metal-free conditions.
Transition metals, particularly those from the platinum group, have proven highly effective in catalyzing the C-H borylation of heteroaromatic compounds. These methods typically involve an organometallic catalyst that can activate an otherwise inert C-H bond, facilitating its reaction with a boron-containing reagent like bis(pinacolato)diboron (B136004) (B₂pin₂).
Iridium-based catalysts are preeminent in the field of C-H borylation due to their high activity, broad substrate scope, and excellent functional group tolerance. nih.gov While direct C-H borylation of the oxadiazole ring itself is challenging due to the electronic properties of the heterocycle, iridium catalysts are widely used for the borylation of aryl groups attached to the oxadiazole core. The regioselectivity of the borylation is often directed by the steric and electronic properties of the substrate and ligands.
Several catalyst systems have been developed to optimize this transformation. A common precursor is [Ir(COD)OMe]₂ (methoxy(cyclooctadiene)iridium(I) dimer), which is activated by a variety of ligands. For instance, bipyridine-based ligands are frequently employed to achieve high ortho-selectivity in the borylation of aromatic amides and related systems. nih.gov The choice of ligand is critical for controlling the reaction's efficiency and selectivity. High-throughput experimentation (HTE) has become a valuable tool for rapidly screening various iridium catalysts, ligands, and reaction conditions to identify optimal systems for specific substrates, including complex molecules in late-stage functionalization contexts. nih.gov
| Substrate Class | Catalyst System Example | Borylation Reagent | Typical Conditions | Key Feature |
| Aromatic Amides | [Ir(COD)OMe]₂ / 5-Trifluoromethyl-2,2'-bipyridine | B₂pin₂ | THF or Cyclopentyl methyl ether (CPME) | High ortho-selectivity |
| Heteroaromatics | [Ir(COD)OMe]₂ / 3,4,7,8-Tetramethyl-1,10-phenanthroline | B₂pin₂ | THF, 80 °C | Broad applicability |
| General Arenes | Single-component Iridium(III) precatalyst | B₂pin₂ | Hexane or Heptane | Robust and versatile |
As a more earth-abundant and cost-effective alternative to precious metals like iridium, cobalt has emerged as a promising catalyst for C-H borylation. researchgate.netresearchwithnj.com Research has demonstrated that well-defined pincer-ligated cobalt complexes can effectively catalyze the borylation of various heterocycles and arenes under mild conditions. researchgate.netsemanticscholar.org These reactions often exhibit high turnover numbers and can be performed at ambient temperatures, representing a significant advantage in terms of energy efficiency. researchwithnj.com
The catalytic cycle is generally proposed to involve a cobalt(I)-cobalt(III) redox couple. researchgate.netresearchwithnj.com The active Co(I) species is thought to react with the C-H bond of the substrate in an oxidative addition step, followed by reductive elimination to yield the borylated product and regenerate the catalyst. This mechanism allows for the efficient functionalization of substrates like furans and pyridines, suggesting applicability to other five-membered heterocycles and their derivatives. researchgate.net
| Catalyst Type | Ligand Architecture | Borylation Reagent | Typical Conditions | Key Feature |
| Cobalt Pincer Complex | Bis(phosphino)pyridine (PNP) | HBPin | Neat or in benzene | High activity at low catalyst loading |
| Cobalt(I) Complex | N-Heterocyclic Silylene | B₂pin₂ | Toluene, 120 °C | Regioselective for arenes |
Nickel catalysis provides another economically viable and sustainable alternative to noble metal-catalyzed reactions. semanticscholar.orgsemanticscholar.org Nickel catalysts have been successfully employed for the C-H borylation of arenes and certain heterocycles, such as indoles. researchgate.net These reactions often utilize N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands to support the nickel center. semanticscholar.orgresearchgate.net
The first nickel-catalyzed aromatic C-H borylation was achieved using a Ni(cod)₂ precursor with ligands like tricyclopentylphosphine (B1587364) or the NHC ligand IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene). researchgate.net Kinetic studies have indicated that the C-H bond cleavage is likely the rate-determining step in the catalytic cycle. researchgate.net While applications directly on the 1,3,4-oxadiazole ring are less common, the established reactivity with other heterocycles demonstrates the potential of nickel catalysis for the functionalization of oxadiazole-containing systems. mdpi.com More recent developments include room-temperature nickel-catalyzed borylation protocols for the synthesis of related boron-containing heterocycles like benzoxaboroles. rsc.org
| Catalyst Precursor | Ligand Example | Borylation Reagent | Typical Conditions | Substrate Example |
| Ni(cod)₂ | Tricyclopentylphosphine | B₂pin₂ | Toluene, 100 °C | Benzene derivatives |
| Ni(cod)₂ | ICy (1,3-dicyclohexylimidazolin-2-ylidene) | B₂pin₂ | Toluene, 100 °C | Arenes and indoles |
| [Ni(IMes)₂] | IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) | B₂pin₂ | Hexane, 60 °C | Indole derivatives (C3-selective) |
To further enhance the sustainability of C-H borylation, metal-free strategies have been developed. These methods often rely on photoredox catalysis, using light energy to drive the reaction. rsc.org A prominent approach merges organophotoredox catalysis with hydrogen atom transfer (HAT) catalysis. rsc.org In this system, a photocatalyst, upon light absorption, initiates a process that generates a reactive boryl radical from a stable boron source, such as an N-heterocyclic carbene borane (B79455) (NHC-borane). acs.orgscitechdaily.com
This boryl radical can then participate in a radical-mediated coupling with the heterocycle. acs.org This methodology is particularly appealing due to its mild reaction conditions (often room temperature) and the use of environmentally benign oxidants like molecular oxygen (O₂). rsc.org It has been successfully applied to a range of heterocycles, demonstrating its potential for the direct borylation of the 1,3,4-oxadiazole scaffold or its substituents under green conditions. nih.govrsc.org
| Methodology | Boron Source | Key Reagents | Conditions | Key Feature |
| Photoredox/HAT Catalysis | NHC-Boranes | Organic photocatalyst, HAT catalyst, O₂ | Visible light, room temperature | Environmentally friendly, mild conditions |
| Photoinduced Borylation | NHC-Boranes | Heterogeneous semiconductor photocatalyst (e.g., CdS) | Visible light, room temperature | Recyclable catalyst, no sacrificial agents |
Directed ortho-metalation (DoM) is a powerful and highly regioselective strategy for the functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org The principle involves the use of a directing metalation group (DMG), typically a Lewis basic functional group, which coordinates to a strong organolithium base (e.g., n-butyllithium). wikipedia.orguwindsor.ca This coordination directs the deprotonation to the adjacent ortho-position, generating a stabilized aryllithium intermediate. This intermediate can then be trapped with an electrophile, such as a boronic ester, to install a boryl group with high precision. researchgate.net
In the context of 1,3,4-oxadiazoles, the heteroatoms within the ring itself can serve as a directing group. However, a more common application involves the functionalization of an aryl substituent attached to the oxadiazole ring. A related and widely used strategy is the halogen-metal exchange followed by borylation. In this approach, a bromo- or iodo-substituted oxadiazole derivative is treated with an alkyllithium reagent at low temperatures. mdpi.com The halogen-metal exchange is typically very fast and generates a lithiated oxadiazole species, which is then quenched with a boron electrophile like triisopropyl borate (B1201080) (B(O-i-Pr)₃) or trimethyl borate (B(OMe)₃). Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired (1,3,4-oxadiazol-2-yl)boronic acid derivative. mdpi.com
| Starting Material | Deprotonation/Exchange Reagent | Boron Source | Typical Conditions | Product |
| 2-Aryl-1,3,4-oxadiazole | n-BuLi or LDA | B(O-i-Pr)₃ | THF, -78 °C | 2-(ortho-Borylaryl)-1,3,4-oxadiazole |
| 2-(Bromoaryl)-1,3,4-oxadiazole | n-BuLi | B(O-i-Pr)₃ | THF or Et₂O, -78 °C to -40 °C | 2-(Arylboronic acid)-1,3,4-oxadiazole |
| 5-Bromo-2-aryl-1,3,4-oxadiazole | n-BuLi | B(O-i-Pr)₃ | Toluene/THF, -78 °C | 2-Aryl-1,3,4-oxadiazole-5-boronic acid |
Transition Metal-Catalyzed C-H Borylation Approaches
Conversion of Precursor Halides or Pseudohalides to this compound
The conversion of halo-oxadiazoles or their pseudohalide analogs into the corresponding boronic acids or esters is a cornerstone of their synthesis. These methods provide a direct and versatile approach to installing the synthetically valuable boronic acid functionality.
Metal-Halogen Exchange Followed by Borylation
Metal-halogen exchange is a powerful and widely employed method for the synthesis of organometallic reagents, which can then be trapped with an appropriate boron electrophile to yield the desired boronic acid derivative. This two-step process typically involves the reaction of a halo-oxadiazole with an organolithium or Grignard reagent, followed by quenching with a trialkyl borate.
The most common approach utilizes 2-bromo-1,3,4-oxadiazoles as starting materials. The initial bromide-lithium exchange is typically carried out using a strong base such as n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) or toluene. The resulting lithiated intermediate is highly reactive and is immediately treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronic ester. Subsequent acidic hydrolysis cleaves the ester to afford the final this compound. Yields for this transformation can be quite good, with reports of up to 84%. organic-chemistry.org
Similarly, Grignard reagents can be employed for the metal-halogen exchange. For instance, 2-(3-iodophenyl)-1,3,4-oxadiazole (B3124329) can be converted to the corresponding Grignard reagent using isopropylmagnesium chloride (i-PrMgCl). This is then followed by reaction with triisopropyl borate and subsequent acidic workup to yield the meta-substituted (1,3,4-oxadiazol-2-yl)phenylboronic acid derivatives. This method often proceeds under milder conditions compared to the organolithium route. organic-chemistry.org
Table 1: Examples of Metal-Halogen Exchange for the Synthesis of this compound Derivatives
| Starting Material | Reagents | Product | Yield (%) |
| 2-Bromo-5-phenyl-1,3,4-oxadiazole | 1. n-BuLi, THF, -78 °C2. B(OiPr)₃3. HCl (aq) | 5-Phenyl-1,3,4-oxadiazol-2-ylboronic acid | 84 |
| 2-(3-Iodophenyl)-5-substituted-1,3,4-oxadiazole | 1. i-PrMgCl, THF, -10 °C2. B(OiPr)₃3. HCl (aq) | (3-(5-Substituted-1,3,4-oxadiazol-2-yl)phenyl)boronic acid | 37-66 |
| 5-Bromo-2-(substituted)-1,3,4-oxadiazole | 1. n-BuLi, Toluene/THF, -78 °C2. B(OiPr)₃3. HCl (aq) | (5-(Substituted)-1,3,4-oxadiazol-2-yl)boronic acid | Not specified |
Palladium-Catalyzed Miyaura Borylation of Halo-Oxadiazoles
The Palladium-catalyzed Miyaura borylation is a highly versatile and widely used cross-coupling reaction for the formation of carbon-boron bonds. organic-chemistry.org This method offers several advantages over traditional organometallic routes, including milder reaction conditions, greater functional group tolerance, and the ability to synthesize boronic esters that are otherwise difficult to access. organic-chemistry.org The reaction typically involves the coupling of a halo-oxadiazole with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.
A variety of halo-oxadiazoles, including chlorides, bromides, and iodides, as well as pseudohalides like triflates, can be used as substrates for Miyaura borylation. organic-chemistry.org The choice of palladium catalyst and ligand is crucial for the success of the reaction and often depends on the nature of the halide. Common catalysts include Pd(dppf)Cl₂, Pd(OAc)₂, and Pd(PPh₃)₄, often in combination with phosphine ligands. organic-chemistry.org The reaction is typically carried out in aprotic polar solvents such as 1,4-dioxane, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. organic-chemistry.org
For instance, 2-(4-bromophenyl)-1,3,4-oxadiazole (B184417) can be coupled with B₂pin₂ using Pd(dppf)Cl₂ as the catalyst and potassium acetate (B1210297) (KOAc) as the base in dioxane to afford the corresponding pinacol (B44631) boronic ester in good yield. organic-chemistry.org Similarly, ortho-substituted phenylboronic acid derivatives of 1,3,4-oxadiazole can be synthesized from (2-bromophenyl)-1,3,4-oxadiazole intermediates using Pd(dppf)₂Cl₂ in DMSO. organic-chemistry.org The resulting boronic esters can often be hydrolyzed to the corresponding boronic acids if required. organic-chemistry.org
Table 2: Representative Conditions for Miyaura Borylation of Halo-Oxadiazoles
| Substrate | Boron Source | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-(4-Bromophenyl)-1,3,4-oxadiazole | B₂pin₂ | Pd(dppf)Cl₂ | KOAc | 1,4-Dioxane | 80 | 45-92 |
| (2-Bromophenyl)-1,3,4-oxadiazole | B₂pin₂ | Pd(dppf)₂Cl₂ | KOAc | DMSO | 80 | Not specified |
| 2-(Aryl)-5-chloro-1,3,4-oxadiazole | B₂pin₂ | Pd(OAc)₂ / P(Cy)₃ | KOAc | 1,4-Dioxane | Reflux | 75-86 |
| 2-(Aryl)-5-triflate-1,3,4-oxadiazole | B₂pin₂ | Pd(dppf)Cl₂ | KOAc | DMF | 95 | 86 |
Green Chemistry Principles and Scalability in Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. This involves the use of safer solvents, energy-efficient methods, and minimizing waste generation. nih.govacs.orgjchemrev.com For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times from hours to minutes and improve product yields in the synthesis of oxadiazole derivatives. nih.gov Ultrasound-mediated synthesis is another green approach that can enhance reaction rates and yields. nih.gov
The scalability of synthetic methods is a critical consideration for the industrial production of these valuable compounds. While traditional batch processes for metal-halogen exchange at low temperatures can be challenging to scale up, the development of continuous flow chemistry offers a promising solution. organic-chemistry.orgacs.org Continuous flow reactors provide excellent control over reaction parameters such as temperature and mixing, enhancing safety and reproducibility, especially for highly exothermic reactions involving organolithium reagents. organic-chemistry.orgacs.org This technology allows for the rapid synthesis of boronic acids on a multigram scale with short reaction times. organic-chemistry.orgacs.org
Synthesis of Advanced this compound Scaffolds
The synthetic methodologies described above can be applied to create a wide array of advanced and highly functionalized this compound scaffolds. These complex molecules are of significant interest in drug discovery and materials science. For example, by starting with appropriately substituted halo-oxadiazoles, it is possible to introduce the boronic acid functionality into various positions of different aromatic and heteroaromatic systems attached to the oxadiazole core.
Syntheses of ortho-, meta-, and para-substituted (1,3,4-oxadiazol-2-yl)phenyl)boronic acids have been extensively reported, demonstrating the versatility of both metal-halogen exchange and Miyaura borylation in accessing these isomers. organic-chemistry.org Furthermore, these methods have been successfully applied to the synthesis of pyridine-containing scaffolds, yielding (1,3,4-oxadiazol-2-yl)pyridinylboronic acid derivatives. organic-chemistry.org
The development of telescoped continuous-flow methods allows for the multistep synthesis of diversely substituted imidazo[1,2-a]pyridine-2-yl-1,2,4-oxadiazole derivatives without the isolation of intermediates, showcasing a significant advancement in the rapid construction of complex molecular libraries. organic-chemistry.org Such advanced scaffolds serve as valuable precursors for further functionalization, for example, through Suzuki-Miyaura cross-coupling reactions to generate highly conjugated systems with potential applications in optoelectronics.
Reactivity and Mechanistic Investigations of 1,3,4 Oxadiazol 2 Yl Boronic Acid
Palladium-Catalyzed Cross-Coupling Reactions
(1,3,4-Oxadiazol-2-yl)boronic acid and its derivatives are valuable reagents in palladium-catalyzed cross-coupling reactions, which are fundamental methods for the formation of carbon-carbon bonds in modern organic synthesis. These compounds serve as versatile building blocks for the construction of complex molecules with applications in medicinal chemistry, agrochemistry, and materials science. mdpi.com
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds. dntb.gov.uarsc.org This reaction has been extensively utilized to couple this compound derivatives with a variety of aryl and heteroaryl halides (chlorides, bromides, and iodides) and triflates. mdpi.com The versatility of this reaction allows for the synthesis of a wide array of biaryl and heterobiaryl structures, which are common motifs in pharmacologically active compounds and advanced materials. nih.govdergipark.org.tr
The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, Pd(dppf)Cl₂, or Pd₂(dba)₃, in the presence of a base and a suitable solvent. mdpi.comnih.gov The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. For instance, the coupling of 2-(4-bromophenyl)-1,3,4-oxadiazole (B184417) with neopentyl 4-fluorophenylboronic ester showed only trace product formation under standard conditions; however, the addition of trimethyl borate (B1201080) significantly improved the yield. nih.gov
Commonly used bases include potassium acetate (B1210297) (AcOK), potassium carbonate (K₂CO₃), and potassium phosphate (B84403) (K₃PO₄). mdpi.comnih.gov Solvents such as 1,4-dioxane, tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and ethanol (B145695) are frequently employed, often in aqueous mixtures. mdpi.comnih.gov
The following table provides examples of Suzuki-Miyaura coupling reactions involving this compound derivatives and various aryl/heteroaryl halides.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| (1,3,4-Oxadiazol-2-yl) Boronic Acid Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-(1,3,4-Oxadiazol-2-yl)phenylboronic acid pinacol (B44631) ester | Aryl Bromide | Pd(OAc)₂ / P(Cy)₃ | AcOK | 1,4-Dioxane | 79-85 |
| 3-(1,3,4-Oxadiazol-2-yl)phenylboronic acid pinacol ester | Aryl Iodide | Pd(dppf)Cl₂ | AcOK | DMF | - |
| 5-(1,3,4-Oxadiazol-2-yl)pyridin-3-ylboronic acid pinacol ester | 3-Bromopicolic acid derivative | Pd(dppf)Cl₂ | AcOK | DMSO | - |
The Suzuki-Miyaura reaction is renowned for its broad substrate scope and high functional group tolerance. mdpi.comnih.gov This is particularly advantageous when working with complex molecules bearing sensitive functional groups. The reaction conditions are generally mild, which helps to preserve the integrity of various functionalities. mdpi.com
This compound and its esters can be coupled with a wide range of aryl and heteroaryl halides containing various substituents. These include electron-donating groups (e.g., alkoxy, alkyl) and electron-withdrawing groups (e.g., nitro, cyano, ester). The reaction is also compatible with heterocyclic systems, allowing for the synthesis of complex heterobiaryls. For example, indolyltrifluoroborates have been shown to be effective coupling partners, often providing higher yields than the corresponding boronic acids. nih.gov
However, certain functional groups can interfere with the catalytic cycle. For instance, acidic groups like carboxylic acids and phenols on the boronic acid can potentially coordinate to the palladium center and inhibit the reaction. nih.gov Additionally, highly unstable boronic acids may undergo protodeboronation, especially at elevated temperatures, leading to lower product yields. nih.govnih.gov
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetallation, and reductive elimination. dntb.gov.uaresearchgate.net Transmetallation is the step where the organic group is transferred from the boron atom to the palladium(II) complex. rsc.org This step is crucial and its mechanism has been the subject of extensive investigation.
It is generally accepted that the transmetallation process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. youtube.com Recent studies have shown that boronic esters can also undergo transmetallation directly, without prior hydrolysis. nih.gov The efficiency of transmetallation can be influenced by several factors, including the nature of the ligands on the palladium center and the electronic properties of the boronic acid derivative. researchgate.netnih.gov An open coordination site on the palladium complex is considered necessary for efficient transmetallation. researchgate.net
Other Transition Metal-Mediated Cross-Couplings (e.g., Chan-Lam, Negishi)
Besides the Suzuki-Miyaura reaction, this compound and its derivatives can participate in other transition metal-mediated cross-coupling reactions, expanding their synthetic utility.
The Chan-Lam coupling reaction, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed method for forming carbon-heteroatom bonds. wikipedia.org It allows for the coupling of aryl boronic acids with amines, alcohols, and thiols to form the corresponding aryl amines, ethers, and thioethers. wikipedia.orgorganic-chemistry.org This reaction is advantageous as it can be carried out at room temperature and is open to the air. wikipedia.org The mechanism is thought to involve the formation of a copper(III)-aryl-heteroatom intermediate, which then undergoes reductive elimination. wikipedia.org
The Negishi coupling reaction involves the coupling of organozinc reagents with organic halides, catalyzed by a palladium or nickel complex. wikipedia.org While not directly utilizing boronic acids, organozinc reagents can be prepared from the corresponding organoboranes. The Negishi coupling is known for its high functional group tolerance and its ability to form C-C bonds involving sp³, sp², and sp hybridized carbon atoms. wikipedia.org This reaction has been employed in the synthesis of complex molecules, including those containing the 1,2-azaborine (B1258123) scaffold. nih.gov
Lewis Acidity and Boronic Acid Reversible Covalent Interactions
Boronic acids, including this compound, are Lewis acids due to the electron-deficient boron atom. nih.govwikipedia.org This Lewis acidity is a key feature that governs their reactivity and interactions. In aqueous solution, boronic acids exist in equilibrium with their corresponding boronate forms. nih.gov
The Lewis acidity of a boronic acid can be influenced by the substituents on the aryl ring. nih.gov This property is fundamental to their ability to form reversible covalent bonds with Lewis bases, particularly diols. bath.ac.uknih.gov
Boronic acids readily react with diols to form cyclic boronate esters. wikipedia.orgbath.ac.uknih.gov This reaction is reversible and the stability of the resulting boronate ester depends on the structure of the diol and the pH of the medium. bath.ac.uknih.gov The formation of five- or six-membered cyclic boronate esters is particularly favorable. wikipedia.orgnih.gov This reversible covalent interaction has been widely exploited in the development of sensors for saccharides and other diol-containing molecules. bath.ac.uknih.gov
In the absence of diols, boronic acids can undergo self-condensation to form cyclic trimers known as boroxines, which are cyclic anhydrides. wikipedia.org
The following table summarizes the types of reversible covalent interactions that boronic acids can undergo.
Table 2: Reversible Covalent Interactions of Boronic Acids
| Reactant | Product | Bond Type |
|---|---|---|
| Diol | Cyclic Boronate Ester | B-O |
| Lewis Base (e.g., amine) | Boronate Anion | N-B |
Reversible Covalent Binding with Diols and Nucleophiles
The boronic acid functional group is well-recognized for its capacity to engage in reversible covalent interactions with compounds containing diol moieties, such as saccharides and catechols. bath.ac.uknih.govfourwaves.comnih.gov This reactivity is a cornerstone of boronic acid chemistry and is central to the utility of this compound in various applications, including the construction of sensors and self-organizing molecular assemblies. bath.ac.uknih.gov
The fundamental interaction involves the condensation reaction between the boronic acid and a 1,2- or 1,3-diol to form a cyclic boronate ester. bath.ac.uknih.govnih.gov This reaction is typically reversible, with the stability of the resulting ester being influenced by factors such as pH, solvent, and the structure of the diol. bath.ac.uknih.gov In aqueous media, the formation of the cyclic boronate ester enhances the inherent acidity of the boronic acid. bath.ac.uknih.gov The boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate species upon interaction with a Lewis base. nih.gov The tetrahedral form is often more favorable for binding with diols at physiological pH. nih.gov
The binding mechanism can be summarized in the following equilibria:
Lewis Acid-Base Equilibrium: R-B(OH)₂ + OH⁻ ⇌ [R-B(OH)₃]⁻
Esterification (Trigonal): R-B(OH)₂ + diol ⇌ Cyclic Boronate Ester + 2H₂O
Esterification (Tetrahedral): [R-B(OH)₃]⁻ + diol ⇌ [Cyclic Boronate Ester-OH]⁻ + 2H₂O
The dynamic and reversible nature of this covalent bond is crucial for applications in molecular recognition and sensing systems. bath.ac.uknih.gov
Beyond diols, the Lewis acidic nature of the boron atom in this compound allows it to interact with other nucleophiles. These include Lewis bases such as anions and proximal tertiary amines. bath.ac.uknih.gov Furthermore, boronic acids can form bonds with nucleophilic amino acid side chains, a notable example being the hydroxyl group of serine, which can lead to the inhibition of serine proteases. nih.gov This interaction involves the boronic acid acting as a transition-state analog, forming a stable complex with the catalytic hydroxyl group. nih.gov
The following table summarizes the types of reversible covalent interactions characteristic of the boronic acid moiety.
| Interacting Species | Type of Bond/Complex | Key Features |
| 1,2- and 1,3-Diols | Cyclic Boronate Ester | Reversible covalent bond; formation of 5- or 6-membered rings; equilibrium is pH-dependent. bath.ac.uknih.gov |
| Lewis Bases (e.g., F⁻, OH⁻) | Tetrahedral Boronate Anion | Lewis acid-base interaction. bath.ac.uknih.gov |
| Nucleophilic Amino Acids (e.g., Serine) | Covalent Adduct | Forms stable transition-state analogs, potentially inhibiting enzyme activity. nih.gov |
Applications of 1,3,4 Oxadiazol 2 Yl Boronic Acid in Organic Synthesis
Construction of Complex Heterocyclic Architectures
The (1,3,4-Oxadiazol-2-yl)boronic acid motif is a powerful tool for the assembly of complex, multi-ring heterocyclic architectures, which are often challenging to synthesize via traditional methods. The boronic acid or its ester derivatives, such as the pinacol (B44631) ester, serve as key coupling partners in Suzuki-Miyaura reactions. mdpi.com This allows for the fusion or linking of the 1,3,4-oxadiazole (B1194373) ring to other heterocyclic or aromatic systems, creating highly conjugated and structurally elaborate molecules.
Researchers have successfully utilized this approach to build star-shaped molecules and other complex systems with potential applications in optoelectronics. rsc.orgnih.gov For instance, the Suzuki coupling reaction between a boronic acid derivative of a 1,3,4-oxadiazole and a halogenated quinazoline (B50416) core produces highly-conjugated quinazolinylphenyl-1,3,4-oxadiazole derivatives. nih.gov These compounds exhibit strong fluorescence and high quantum yields, making them suitable for applications in materials science. nih.gov
Another significant application is the synthesis of novel 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives. nih.gov In these syntheses, various aryl boronic acids are coupled with a halogenated 1,8-naphthyridinone intermediate that already contains the 1,3,4-oxadiazole ring, demonstrating the modularity of this approach in building complex drug-like scaffolds. nih.gov The ability to controllably link different cyclic systems through the boronic acid handle provides a strategic advantage in designing molecules with specific three-dimensional shapes and properties.
Table 1: Examples of Complex Heterocycles Synthesized via this compound Derivatives
| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product Architecture | Reference |
| 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole (B1265748) | Bis(pinacolato)diboron (B136004) | Pd(dppf)Cl₂, AcOK, 1,4-dioxane, 100 °C | 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenylboronic acid pinacol ester | nih.gov |
| Halogenated 4-(N,N-dimethylamino)-2-phenylquinazoline | 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenylboronic acid pinacol ester | Pd(dppf)Cl₂, Na₂CO₃, Bu₄NBr, Toluene-H₂O | Quinazolinylphenyl-1,3,4-oxadiazole | nih.gov |
| 7-Bromo-1-ethyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one | Various boronic acids | Not specified | 7-Substituted-3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-ones | nih.gov |
Synthesis of Diversely Substituted 1,3,4-Oxadiazole Derivatives
One of the most direct and powerful applications of this compound is in the synthesis of a wide array of 2,5-disubstituted 1,3,4-oxadiazoles. The boronic acid group at the 2-position acts as a versatile handle for introducing various substituents through Suzuki-Miyaura cross-coupling reactions. mdpi.com This method offers a convergent and flexible route to derivatives that would be difficult to access through traditional cyclization methods, which often lack functional group tolerance or require harsh conditions. acs.org
The synthesis typically involves coupling the this compound or its pinacol ester with a range of aryl or heteroaryl halides. mdpi.com This strategy has been employed to create libraries of compounds with diverse electronic and steric properties. For example, researchers have synthesized two series of novel quinazolinylphenyl-1,3,4-oxadiazole derivatives by coupling bromine-substituted quinazolines with either a monoboronic acid pinacol ester or a diboronic acid bis(pinacol) ester of a 2,5-diphenyl-1,3,4-oxadiazole (B188118) precursor. nih.gov The reactions proceed efficiently in a two-phase solvent system using a palladium catalyst and a phase-transfer catalyst, demonstrating the robustness of the methodology. nih.gov
This approach is not limited to simple aromatic partners. It can be extended to more complex systems, allowing for the creation of molecules with tailored properties for applications ranging from medicinal chemistry to materials science. nih.govchim.it The ability to easily modify the substituent at the 2-position provides a rapid pathway to explore structure-activity relationships. acs.org
Table 2: Synthesis of Substituted 1,3,4-Oxadiazoles via Suzuki Coupling
| Oxadiazole Precursor | Coupling Partner | Catalyst/Base | Product | Yield | Reference |
| Boronic ester of 2,5-diphenyl-1,3,4-oxadiazole | 6-Bromo-N,N-dimethyl-2-phenylquinazolin-4-amine | Pd(dppf)Cl₂ / Na₂CO₃ | N,N-dimethyl-2-phenyl-6-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)quinazolin-4-amine | 85% | nih.gov |
| Diboronic acid bis(pinacol) ester of 2,5-diphenyl-1,3,4-oxadiazole | 6-Bromo-N,N-dimethyl-2-phenylquinazolin-4-amine | Pd(dppf)Cl₂ / Na₂CO₃ | 6,6'-(4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene))bis(N,N-dimethylquinazolin-4-amine) | 83% | nih.gov |
| 5-(4-bromophenyl)-1,2,4-oxadiazole intermediate | Various aromatic boronic acids | Not specified | 5-(Aryl-substituted-phenyl)-1,2,4-oxadiazole derivatives | N/A | ipbcams.ac.cn |
Target-Oriented Synthesis of Advanced Intermediates
In target-oriented synthesis, this compound and its derivatives serve as crucial advanced intermediates for the construction of specific, high-value molecules such as potential pharmaceuticals or specialized materials. Their stability and predictable reactivity in cross-coupling reactions make them ideal building blocks in multi-step synthetic sequences. mdpi.com
A notable example is the synthesis of 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives, which were investigated as potential cisplatin (B142131) sensitizers in cancer therapy. nih.gov The synthetic route involves the preparation of a core structure containing the 1,3,4-oxadiazole ring, which is then elaborated through coupling reactions with various boronic acids to yield the final target compounds. This strategy highlights how the oxadiazole boronic acid moiety can be incorporated early in a synthesis and then used as a key anchor point for diversification to achieve the final target.
Similarly, these boronic acid derivatives are instrumental in creating advanced intermediates for materials science. The synthesis of highly conjugated systems for optoelectronic applications often relies on the precise assembly of aromatic and heterocyclic units. nih.gov this compound esters are key intermediates that enable the reliable formation of carbon-carbon bonds needed to construct these complex materials, such as those used in Organic Light Emitting Diodes (OLEDs). chim.it
Late-Stage Functionalization of Complex Molecules
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, biologically active molecule in the final steps of a synthesis to fine-tune its properties. nih.gov The 1,3,4-oxadiazole moiety is a privileged structure in medicinal chemistry, and methods that allow for its late-stage introduction are highly valuable.
While direct use of this compound for LSF is less documented, related methodologies highlight the importance of this scaffold. For example, an iridium-catalyzed reductive three-component reaction has been developed to synthesize structurally complex α-amino 1,3,4-oxadiazoles from tertiary amides, carboxylic acids, and (N-isocyanimino)triphenylphosphorane. nih.gov This reaction is highly chemoselective and has been successfully applied to the late-stage functionalization of ten different drug molecules. nih.govresearchgate.net This approach allows for the direct installation of an α-amino 1,3,4-oxadiazole unit onto a complex pharmaceutical ingredient, demonstrating a powerful method for rapidly generating new analogues of existing drugs. nih.govresearchgate.net Such strategies underscore the potential for developing new chemical transformations where a pre-formed this compound could be coupled to a complex substrate in a similar late-stage fashion.
Diversity-Oriented Synthesis and Combinatorial Library Generation
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore broad areas of chemical space, which is essential for identifying novel biological activities. scispace.comcam.ac.uk this compound and its precursors are valuable reagents in DOS strategies due to their utility in reliable, high-throughput coupling reactions.
The generation of combinatorial libraries often relies on robust and versatile chemical transformations that can accommodate a wide range of building blocks. The Suzuki-Miyaura coupling is a prime example, and using a boronic acid-functionalized scaffold allows for the systematic variation of one part of the molecule while keeping the core structure constant. beilstein-journals.org For instance, libraries of benzofuran (B130515) and 2,3-dihydrobenzofuran (B1216630) derivatives have been synthesized using commercially available salicylaldehydes and a variety of aryl boronic acids, showcasing a DOS approach. nih.gov
More directly, solid-phase synthesis has been used to construct libraries of 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) derivatives. nih.gov In these methods, a core skeleton is attached to a resin and then functionalized with diverse building blocks. A strategy involving a this compound attached to a solid support would allow for the efficient generation of a library of compounds through coupling with a diverse set of halides in a split-and-pool approach, followed by cleavage from the resin. This leads to high yields of pure derivatives suitable for high-throughput screening in drug discovery programs. nih.gov
Exploration of 1,3,4 Oxadiazol 2 Yl Boronic Acid in Medicinal Chemistry Research
Design and Synthesis of 1,3,4-Oxadiazole-Containing Bioactive Candidates
The synthesis of 1,3,4-oxadiazole-containing compounds, including those with boronic acid functionalities, is a cornerstone of their development as bioactive agents. mdpi.com Researchers employ various synthetic strategies to create diverse libraries of these molecules for biological screening. openmedicinalchemistryjournal.com
A common approach involves the cyclization of hydrazides. For instance, reacting a hydrazide with various carboxylic acid derivatives in the presence of a dehydrating agent like phosphorus oxychloride can yield 2,5-disubstituted 1,3,4-oxadiazoles. mdpi.com Another method is the oxidative cyclization of acylhydrazones. openmedicinalchemistryjournal.com
More specific to the synthesis of (1,3,4-oxadiazol-2-yl)boronic acid derivatives, several key methods are utilized:
Miyaura Borylation: This palladium-catalyzed cross-coupling reaction is a popular method for synthesizing arylboronic esters from aryl halides. mdpi.com For example, 2-(halophenyl)-1,3,4-oxadiazole derivatives can be reacted with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst and a base to form the corresponding pinacol (B44631) boronic ester. mdpi.com This can then be hydrolyzed to the boronic acid.
Lithiation-Borylation: This method involves a halogen-metal exchange reaction. An aryl bromide, such as a 2-(bromophenyl)-1,3,4-oxadiazole derivative, is treated with an organolithium reagent like n-butyllithium at low temperatures, followed by the addition of a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate). mdpi.com Acidic workup then yields the desired boronic acid. mdpi.com
Ring Formation from a Boronic Acid-Containing Precursor: An alternative strategy is to construct the 1,3,4-oxadiazole (B1194373) ring onto a molecule that already contains a boronic acid or ester group. mdpi.com For example, a benzhydrazide derivative bearing a boronic ester can be cyclized to form the 1,3,4-oxadiazole ring. mdpi.com
These synthetic routes allow for the creation of a wide array of this compound derivatives with different substituents on both the oxadiazole and the phenyl rings, enabling extensive exploration of their biological activities.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For this compound derivatives, SAR studies focus on understanding how different structural modifications influence their therapeutic effects. nih.gov
Impact of Substituent Effects on Biological Activity
The nature and position of substituents on the 1,3,4-oxadiazole and the phenyl rings can significantly impact the biological activity of the molecule. For example, in a series of 1,3,4-oxadiazole derivatives designed as anticancer agents, the presence of specific substituents was found to be critical for their cytotoxic effects. mdpi.com
In one study, a series of 2-(1H-indol-3-yl)-5-substituted-1,3,4-oxadiazoles were synthesized and evaluated for their ability to inhibit the anti-apoptotic protein Bcl-2. mdpi.com The results showed that a 4-trifluoromethylphenyl group directly attached to the oxadiazole ring resulted in the most potent anticancer activity. mdpi.com This highlights the importance of electron-withdrawing groups at this position for enhancing biological efficacy.
Similarly, in the development of anti-inflammatory agents, the substitution pattern on the phenyl ring of 1,3,4-oxadiazole derivatives was shown to be a key determinant of their inhibitory activity against cyclooxygenase (COX) enzymes. nih.govnih.gov
Bioisosteric Replacements and Pharmacophore Design
Bioisosteric replacement is a common strategy in drug design where a functional group is replaced by another with similar physical and chemical properties to improve potency, selectivity, or pharmacokinetic properties. The 1,3,4-oxadiazole ring itself is often considered a bioisostere of amide and ester groups, offering improved metabolic stability. rug.nl
In the context of this compound derivatives, bioisosteric replacements can be applied to other parts of the molecule. For instance, replacing a phenyl ring with other heterocyclic rings like pyridine (B92270) or furan (B31954) can lead to significant changes in biological activity. nih.gov In one study, replacing the phenyl-substituted oxadiazole with pyridyl or furanyl analogs resulted in a complete loss of activity, emphasizing the importance of the phenyl-oxadiazole core as a key pharmacophore. nih.gov
Pharmacophore design involves identifying the essential structural features of a molecule required for its biological activity. For 1,3,4-oxadiazole derivatives, the oxadiazole ring, the aryl substituent, and the linker to the boronic acid group constitute the core pharmacophore. The spatial arrangement and electronic properties of these components are critical for target binding and biological response.
Pre-clinical Biological Evaluation of Novel Compounds
The preclinical evaluation of novel this compound derivatives involves a series of in vitro and in vivo studies to assess their therapeutic potential.
In Vitro Assays and Cellular Activity Profiling
In vitro assays are the first step in evaluating the biological activity of newly synthesized compounds. These assays are typically performed on isolated enzymes or in cell-based models.
For example, 1,3,4-oxadiazole derivatives have been evaluated for their anticancer activity using various cancer cell lines such as those from lung, breast, and prostate cancers. researchgate.net The potency of the compounds is often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit a biological process or response by 50%. mdpi.com In one study, a series of 1,3,4-oxadiazole derivatives showed IC₅₀ values in the low micromolar range against several cancer cell lines. mdpi.com
Beyond cancer, these compounds have been tested for other activities. For instance, some derivatives have shown potent inhibitory activity against COX enzymes, with IC₅₀ values in the nanomolar range, comparable to the standard drug celecoxib. nih.gov In the field of infectious diseases, certain oxadiazole derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). acs.org
The following table summarizes the in vitro activity of selected 1,3,4-oxadiazole derivatives.
| Compound ID | Target | Assay | IC₅₀ (µM) | Reference |
| 4j | Bcl-2 | Anticancer (MDA-MB-231) | 0.52 | mdpi.com |
| 8a-g | COX-2 | Anti-inflammatory | 0.04 - 0.14 | nih.gov |
| 75b | Penicillin-Binding Protein | Antibacterial (MRSA) | Not specified | acs.org |
| CHK9 | STAT3 | Anticancer (Lung) | 4.8 - 5.1 | mdpi.com |
| INF200 | NLRP3 | Anti-inflammatory | 10 (reduces IL-1β release) | arxiv.org |
This table is for illustrative purposes and includes data from various 1,3,4-oxadiazole derivatives, not exclusively those containing a boronic acid moiety, to demonstrate the broad scope of their in vitro evaluation.
Mechanism of Action Elucidation and Target Engagement Studies
Understanding the mechanism of action (MoA) of a drug candidate is crucial for its further development. MoA studies aim to identify the specific molecular target and the signaling pathways through which the compound exerts its biological effect.
For 1,3,4-oxadiazole derivatives, various MoAs have been investigated. In cancer research, some compounds have been shown to induce apoptosis (programmed cell death) by inhibiting anti-apoptotic proteins like Bcl-2. mdpi.com Others have been found to target signaling pathways such as the STAT3 pathway, which is often dysregulated in cancer. mdpi.com For example, the compound CHK9 was shown to reduce the phosphorylation of STAT3, a key step in its activation. mdpi.com
Target engagement studies confirm that the drug candidate interacts with its intended target in a cellular or in vivo setting. This can be assessed using various techniques, including thermal shift assays, cellular thermal shift assays (CETSA), and photoaffinity labeling. For instance, in the study of oxadiazole-based antibiotics, the compounds were initially identified through in silico docking against the crystal structure of a penicillin-binding protein, suggesting a direct interaction with this target. acs.org
In another example, a novel 1,3,4-oxadiazol-2-one derivative, INF200, was identified as an inhibitor of the NLRP3 inflammasome. arxiv.org Computational studies showed that it could maintain important interactions within the NACHT domain of the NLRP3 protein, similar to known inhibitors. arxiv.org Further in vitro experiments confirmed its ability to prevent NLRP3-dependent pyroptosis and reduce the release of the inflammatory cytokine IL-1β. arxiv.org
In Vivo Efficacy and Proof-of-Concept Studies in Animal Models
Derivatives of 1,3,4-oxadiazole have demonstrated significant efficacy in various animal models, providing crucial proof-of-concept for their therapeutic potential. These studies bridge the gap between in vitro activity and potential clinical application.
One notable study involved a 1,3,4-oxadiazole derivative, CHK9 (2-(3-(6-chloro-5-methylpyridin-3-yl)phenyl)-5-(1-methyl-1H-indazol-3-yl)-1,3,4-oxadiazole), which was evaluated in an in vivo lung cancer model. The compound displayed a significant reduction in the number of tumor nodules, and analysis of the tumor tissues confirmed the suppression of STAT3 activation. mdpi.com Another area where these compounds have shown promise is in the treatment of fibrosis. Potent and orally bioavailable 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids were tested in a bleomycin-induced dermal fibrosis mouse model, where they significantly reduced the development of fibrosis. nih.gov
In the context of oncology, certain synthesized 1,3,4-oxadiazole derivatives were found to be effective in reducing tumor size and weight in a DLA-induced solid tumor model in Swiss albino mice. nih.gov Furthermore, research into inflammatory conditions has shown that 2-aminoacyl-1,3,4-thiadiazoles, a related class of compounds, exhibit prominent in vivo anti-inflammatory activity in mouse models, with efficacy comparable to dexamethasone. acs.org The anticonvulsant potential of 1,3,4-oxadiazole analogs has also been assessed in vivo using maximal electroshock seizure and pentylenetetrazol models. researchgate.net
| Compound Class/Derivative | Animal Model | Disease Area | Key In Vivo Finding | Citation(s) |
| CHK9 | Lung Cancer Model (mice) | Cancer | Significant reduction in tumor nodules; suppression of STAT3 activation. | mdpi.com |
| 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids | Bleomycin-induced Dermal Fibrosis (mice) | Fibrosis | Significantly reduced the development of dermal fibrosis. | nih.gov |
| AMK OX-8, 9, 11, 12 | DLA-induced Solid Tumor Model (mice) | Cancer | Effective in reducing tumor volume and weight. | nih.gov |
| 2-Aminoacyl-1,3,4-thiadiazoles | Mouse model of inflammation | Inflammation | Prominent anti-inflammatory activity, comparable to dexamethasone. | acs.org |
| 1,3,4-Oxadiazole analogs | Maximal Electroshock Seizure & Pentylenetetrazol Models | Epilepsy | Demonstrated anticonvulsant activity. | researchgate.net |
Pre-clinical ADME (Absorption, Distribution, Metabolism, Excretion) Properties
The preclinical assessment of ADME properties is critical for the development of new drug candidates. The 1,3,4-oxadiazole nucleus is recognized for conferring favorable pharmacokinetic characteristics. This heterocycle is associated with good metabolic stability and improved pharmacokinetic profiles. researchgate.netcmu.ac.thrug.nl
Studies on 1,2,4-oxadiazole (B8745197) derivatives, a closely related isomer class, provide insight into the potential of oxadiazole-based compounds. For instance, compounds 13f and 26r exhibited good metabolic stability and high plasma exposure in mice, with compound 26r showing moderate oral bioavailability of 39.1%. ipbcams.ac.cn Similarly, a new series of oxadiazolylbiphenylthiazoles were developed to improve the limited solubility of earlier derivatives, leading to a compound with a 50-fold improvement in aqueous solubility and significantly enhanced oral bioavailability. nih.gov Computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are often employed in early-stage discovery to screen and prioritize compounds with desirable drug-like properties. researchgate.net
| Compound/Series | Property Investigated | Key Finding | Citation(s) |
| General 1,3,4-Oxadiazole scaffold | General Pharmacokinetics | Associated with good metabolic stability, low lipophilicity, and enhanced pharmacokinetics. | researchgate.netcmu.ac.thrug.nl |
| 1,2,4-Oxadiazole derivative 26r | Oral Bioavailability | Exhibited moderate oral bioavailability of 39.1% in mice. | ipbcams.ac.cn |
| 1,2,4-Oxadiazole derivatives 13f & 26r | Metabolic Stability & Plasma Exposure | Showed good metabolic stability (t1/2 > 93.2 min) and high plasma exposure in mice. | ipbcams.ac.cn |
| Oxadiazolylbiphenylthiazole derivative 27 | Solubility & Oral Bioavailability | 50-fold improvement in aqueous solubility and significant improvement in oral bioavailability. | nih.gov |
Role as Protease Inhibitors and Enzyme Modulators
The this compound framework and its analogs have been investigated as inhibitors of various enzymes, highlighting their potential to modulate key biological pathways.
A series of 1,2,4-oxadiazole derivatives were designed as inhibitors of papain-like protease (PLpro), an enzyme crucial for the lifecycle of SARS-CoV-2. ipbcams.ac.cn This demonstrates the potential of the oxadiazole scaffold in targeting viral proteases. In the realm of cancer therapy, oxadiazole-based compounds have been developed as inhibitors of Poly(ADP-ribose) Polymerase (PARP), an enzyme involved in DNA repair. nih.gov
Furthermore, certain 4-(oxadiazol-2-yl)-indazoles act as inhibitors of the phosphoinositide 3-kinase (PI3K) family, particularly PI3Kδ, PI3Kα, PI3Kβ, and/or PI3Kγ, which are implicated in inflammatory and autoimmune diseases. google.com Other research has identified 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids as potent inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-mediated gene transcription, a pathway involved in fibrosis. nih.gov Additionally, 2-aminoacyl-1,3,4-thiadiazoles have been identified as inhibitors of prostaglandin (B15479496) E2 and leukotriene biosynthesis, key pathways in inflammation. acs.org
| Enzyme/Pathway Targeted | Compound Class | Therapeutic Area | Citation(s) |
| Papain-like protease (PLpro) | 1,2,4-Oxadiazole derivatives | Antiviral | ipbcams.ac.cn |
| Poly(ADP-ribose) Polymerase (PARP) | Oxadiazole-based compounds | Anticancer | nih.gov |
| Phosphoinositide 3-kinases (PI3K) | 4-(Oxadiazol-2-yl)-indazoles | Anti-inflammatory, Autoimmune | google.com |
| Rho/MRTF/SRF gene transcription | 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids | Antifibrotic | nih.gov |
| Prostaglandin E2 & Leukotriene Biosynthesis | 2-Aminoacyl-1,3,4-thiadiazoles | Anti-inflammatory | acs.org |
Applications in Specific Disease Areas (e.g., Antimicrobial, Anticancer, Anti-inflammatory)
The versatility of the 1,3,4-oxadiazole scaffold has led to its exploration across multiple therapeutic areas. mdpi.com
Antimicrobial: Derivatives of 1,3,4-oxadiazole have shown broad-spectrum antimicrobial activity, including antibacterial, antifungal, and antitubercular effects. nih.gov Synthesized compounds have demonstrated activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govnih.govbeilstein-journals.org Some derivatives bearing bromo or iodo groups exhibited particularly good antimicrobial activity. nih.gov The antifungal potential has been noted against species like Candida albicans and Aspergillus niger. nih.govbeilstein-journals.org The antimicrobial activity of these compounds is significant, as many have shown potency exceeding that of known antibiotics, making them promising candidates for combating drug-resistant microbial strains. researchgate.netnih.gov
Anticancer: The 1,3,4-oxadiazole nucleus is a prominent scaffold in the design of anticancer agents. researchgate.net Derivatives have shown potent cytotoxic activity against a wide range of human cancer cell lines. For example, novel pyridine-containing 1,3,4-oxadiazole derivatives showed potent antiproliferative activity against the MCF7 breast cancer cell line. journaljpri.com A derivative known as CHK9 demonstrated good cytotoxicity against lung cancer cells by inhibiting STAT3 signaling. mdpi.com Other synthesized derivatives have shown considerable cytotoxic effects on HeLa, A549, and Hep-2 cancer cell lines, often inducing apoptosis via the intrinsic mitochondrial pathway. nih.gov In many studies, 1,3,4-oxadiazole derivatives have been reported to possess excellent anticancer activities both in vitro and in vivo. nih.govnih.gov
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Citation(s) |
| 7b: 5-[5-(5-Bromo-2-fluoro phenyl)- mdpi.comnih.govmdpi.comoxadiazol-2-yl]-2-(4-fluoro-phenyl)-pyridine | MCF7 | 6.9 | journaljpri.com |
| 7d: 2-(4-Fluoro-phenyl)-5-[5-(3-methyl-thiophen-2-yl)- mdpi.comnih.govmdpi.comoxadiazol-2-yl]-pyridine | MCF7 | 3.8 | journaljpri.com |
| CHK9 | Lung Cancer Cells | 4.8 - 5.1 | mdpi.com |
| AMK OX-8 | A549 | 25.04 | nih.gov |
| AMK OX-8 | HeLa | 35.29 | nih.gov |
| AMK OX-9 | A549 | 20.73 | nih.gov |
| AMK OX-10 | HeLa | 5.34 | nih.gov |
| AMK OX-12 | A549 | 41.92 | nih.gov |
| AMK OX-12 | HeLa | 32.91 | nih.gov |
Anti-inflammatory: The anti-inflammatory properties of 1,3,4-oxadiazoles have also been well-documented. researchgate.netmdpi.com The carrageenan-induced rat paw edema model is a standard method for evaluating acute anti-inflammatory activity, and several 1,3,4-oxadiazole derivatives have been successfully tested using this model. brieflands.comnih.gov For instance, the compound 2-[3-acetyl-5-(pyridin-4-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl] phenyl acetate (B1210297) (OSD) significantly reduced paw edema in this model. nih.gov The mechanism of anti-inflammatory action may involve the inhibition of pro-inflammatory mediators. acs.orgnih.gov
Material Science Applications Involving 1,3,4 Oxadiazol 2 Yl Boronic Acid
Development of Optoelectronic Materials
The electron-deficient nature of the 1,3,4-oxadiazole (B1194373) ring makes it an excellent component for optoelectronic materials, particularly in applications requiring efficient electron transport. The boronic acid moiety facilitates the incorporation of this heterocycle into larger molecular and polymeric structures through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.comresearchgate.net
(1,3,4-Oxadiazol-2-yl)boronic acid derivatives are instrumental in the synthesis of conjugated polymers with desirable photoluminescent and electrochromic properties. mdpi.com These polymers are crucial for the development of advanced luminescent devices. The 1,3,4-oxadiazole unit, when integrated into a polymer backbone, enhances electron affinity and improves thermal and chemical stability. researchgate.net
Researchers have synthesized various polymers containing 1,3,4-oxadiazole and other moieties like fluorene (B118485) and thiophene (B33073) through Suzuki coupling reactions involving boronic acid derivatives. sci-hub.se These polymers have been investigated for their potential in photovoltaic cells and as luminescent materials. sci-hub.seresearchgate.net The resulting materials often exhibit strong fluorescence, with emission colors that can be tuned by modifying the molecular structure. researchgate.net For instance, a study on 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (B1265748) (BP-OXA) revealed an optical band gap of approximately 3.84 eV, indicating its semiconductor properties and suitability for optoelectronic applications. researchgate.net
Table 1: Examples of Polymers Incorporating 1,3,4-Oxadiazole via Boronic Acid Derivatives
| Polymer/Compound Class | Monomers Used (Illustrative) | Key Properties | Potential Application | Reference(s) |
| Fluorene-Oxadiazole Copolymers | 9,9-dihexylfluorene derivatives, Oxadiazole-functionalized boronic acids | Good performance, reasonable efficiencies | Organic Light-Emitting Diodes (OLEDs) | sci-hub.se |
| Thiophene-Oxadiazole Copolymers | Thiophene derivatives, Oxadiazole-functionalized boronic acids | Suitable for photovoltaic applications | Photovoltaic Cells | sci-hub.se |
| Star-Shaped Molecules (SSMs) | 1,3,5-tris-boronic acid esters, Bromo-substituted oxadiazoles | Mesomorphic and photophysical properties | Optoelectronics, Electrochromic Devices | rsc.org |
The most prominent application of this compound derivatives in optoelectronics is in the fabrication of Organic Light-Emitting Diodes (OLEDs). The 1,3,4-oxadiazole core is a well-established electron-transporting material (ETM) and host material in OLED devices. sci-hub.sersc.org Its high electron mobility and thermal stability contribute to enhanced device efficiency and longevity. researchgate.netbohrium.com
The Suzuki coupling reaction is a key synthetic strategy to create complex molecules for OLEDs, where (1,3,4-oxadiazol-2-yl)phenyl)boronic acids are coupled with various aryl halides. mdpi.comrsc.org This approach has been used to develop bipolar host materials, which possess both electron-transporting (n-type) and hole-transporting (p-type) capabilities. For example, by combining pyridine (B92270) and oxadiazole units (n-type) with a carbazole (B46965) group (p-type) via a Suzuki reaction with a boronic acid, researchers have developed highly efficient host materials for blue and green phosphorescent OLEDs (PhOLEDs). rsc.orgrsc.org These materials exhibit high triplet energies and balanced charge transport, leading to high external quantum efficiencies. bohrium.comrsc.org
Table 2: Performance of OLEDs with 1,3,4-Oxadiazole-Based Host Materials Synthesized via Boronic Acid Chemistry
| Host Material | Dopant/Emitter | Device Performance Metric | Value | Reference |
| PyOxd-mCz | FIrpic (Blue PhOLED) | Max. External Quantum Efficiency | 20.1% | rsc.org |
| PyOxd-mCz | FIrpic (Blue PhOLED) | Max. Power Efficiency | 38.6 lm/W | rsc.org |
| PyOxd-pCz | Ir(ppy)₃ (Green PhOLED) | Max. External Quantum Efficiency | 23.5% | rsc.org |
| PyOxd-pCz | Ir(ppy)₃ (Green PhOLED) | Max. Power Efficiency | 65.9 lm/W | rsc.org |
Supramolecular Chemistry and Self-Assembled Systems
The principles of supramolecular chemistry, which involve the self-assembly of molecules through non-covalent interactions, have been applied to create complex and functional architectures. Boronic acids, including those bearing a 1,3,4-oxadiazole moiety, are valuable components in this field. They can form dative bonds with nitrogen-containing molecules, leading to the spontaneous formation of well-defined structures like molecular cages and two-dimensional polymers. doaj.org
The self-assembly process is driven by the formation of stable boron-nitrogen coordination bonds. doaj.org For instance, supramolecular brush polymers have been prepared from pillar mdpi.comarenes functionalized with 1,3,4-oxadiazole units, demonstrating the utility of this heterocycle in constructing complex self-assembled systems. rsc.org While direct studies on the self-assembly of this compound are emerging, the combination of the oxadiazole's electronic properties and the boronic acid's ability to form directional bonds presents significant potential for designing novel supramolecular materials. doaj.orgnih.gov These materials could find applications in host-guest chemistry, catalysis, and molecular sensing.
Development of Chemo- and Biosensors
The unique photophysical properties of 1,3,4-oxadiazole derivatives make them excellent candidates for the development of fluorescent chemo- and biosensors. rsc.org The boronic acid group can act as a recognition site for specific analytes, such as metal ions or biologically important molecules like saccharides.
A notable example is the design of a 1,3,4-oxadiazole-based fluorescent chemosensor for the detection of zinc ions (Zn²⁺). rsc.org This sensor exhibits a fluorescence "turn-on" response upon binding to Zn²⁺ in an aqueous solution, enabling the imaging of this ion in living cells. rsc.org Similarly, oxadiazole-based compounds have been used to create fluorogenic chemosensory polymers and to detect silver nanoparticles through fluorescence quenching. researchgate.net The synthesis of these advanced sensors often relies on the versatility of boronic acid derivatives to construct the desired molecular architecture. mdpi.com
High-Energy Density Materials (HEDMs)
The field of high-energy density materials (HEDMs) seeks to develop compounds that can store and release large amounts of chemical energy. Nitrogen-rich heterocyclic compounds are of particular interest due to their high heats of formation and the generation of gaseous N₂ upon decomposition. The 1,3,4-oxadiazole ring, being a stable and nitrogen-containing heterocycle, serves as a valuable building block for energetic materials. nih.gov
Researchers have synthesized energetic materials incorporating the 1,3,4-oxadiazole ring linked to other energetic moieties like the 1,2,4-triazole. nih.gov These compounds exhibit high thermal stability and acceptable detonation velocities and pressures, making them potential candidates for practical applications. nih.gov While the direct use of this compound in HEDM synthesis is not yet widely reported, its role as a precursor to build more complex, nitrogen-rich oxadiazole structures is an area of active exploration. The ability to use boronic acids in coupling reactions allows for the systematic construction of molecules with a high nitrogen content and a favorable oxygen balance, which are key parameters for advanced HEDMs.
Computational and Theoretical Studies of 1,3,4 Oxadiazol 2 Yl Boronic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of (1,3,4-Oxadiazol-2-yl)boronic acid at a molecular level. These in silico approaches offer a detailed view of its electronic landscape and structural parameters.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G, are employed to optimize molecular geometry and predict electronic properties. mdpi.combohrium.comrsc.org These studies provide accurate predictions of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and electronic transitions within a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (E_gap) is a key parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com
Studies on 1,3,4-oxadiazole derivatives have shown that a smaller HOMO-LUMO gap often correlates with higher chemical reactivity and, in some cases, enhanced biological activity. mdpi.com For example, in a series of oxazole-linked oxadiazole derivatives, the compound with the most potent anti-proliferative effect also had a significantly smaller HOMO-LUMO gap, suggesting greater electronic reactivity. mdpi.com
The spatial distribution of these orbitals is also informative. In many oxadiazole derivatives designed for specific applications like OLEDs, the HOMO and LUMO are often localized on different parts of the molecule. rsc.org For example, in certain bipolar host materials, the HOMO is concentrated on the hole-transporting carbazole (B46965) moiety, while the LUMO is localized on the electron-transporting pyridine (B92270) and oxadiazole moieties. rsc.org This separation of frontier orbitals is a deliberate design strategy to achieve desired electronic properties. The introduction of electron-withdrawing groups, such as another oxadiazole ring, has been shown to lower both the HOMO and LUMO energy levels. sci-hub.se
| Compound | HOMO (eV) | LUMO (eV) | E_gap (eV) | Reference |
|---|---|---|---|---|
| PyOxd-mCz | -5.64 | -2.60 | 3.04 | rsc.org |
| PyOxd-pCz | -5.63 | -2.60 | 3.03 | rsc.org |
| Analog 6 (Oxazole-linked oxadiazole) | Significantly smaller HOMO-LUMO gap noted | Not specified | mdpi.com | |
| Compound 2o (Trisubstituted-oxadiazolyl methanone) | Highest reactivity | 1.454 | bohrium.com |
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. These techniques are used to study the conformational flexibility of this compound derivatives and their interactions with biological macromolecules.
MD simulations have been employed to confirm the stability of protein-ligand complexes identified through molecular docking. nih.gov For instance, a 100-nanosecond simulation can assess the stability of a ligand's binding pose, with metrics like the root-mean-square deviation (RMSD) indicating stability if values remain low (e.g., <2.0 Å). In other studies, MD simulations of 1,3,4-oxadiazole derivatives based on vanillic acid were used as part of their evaluation as potential immunosuppressive agents. nih.gov Simulations can also reveal conformational preferences; for example, studies on 3-(1,3,4-Oxadiazol-2-yl)piperidine hydrochloride in aqueous solution showed a preference for the axial conformation, which was attributed to enhanced solvation of the hydrochloride ion.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions used to synthesize 1,3,4-oxadiazole-containing boronic acids. By mapping the potential energy surface, identifying intermediates, and calculating the energies of transition states, chemists can understand and optimize synthetic routes.
Key synthetic strategies for these compounds include:
Miyaura Borylation: This palladium-catalyzed reaction couples a boryl group to an aryl halide, such as a (bromophenyl)-1,3,4-oxadiazole, using a boron source like bis(pinacolato)diboron (B136004). mdpi.com
Lithium-Halogen Exchange: This method involves treating a bromo-substituted 1,3,4-oxadiazole with a strong base like n-butyllithium, followed by quenching with a boron source such as triisopropyl borate (B1201080) to form the boronic acid derivative after hydrolysis. mdpi.com
1,3,4-Oxadiazole Ring Formation: An alternative approach is to construct the oxadiazole ring from acyclic precursors that already contain the boronic acid or ester moiety. mdpi.com
Suzuki-Miyaura Cross-Coupling: This reaction is widely used to create new carbon-carbon bonds by coupling an organoboron compound (like an arylboronic acid) with an organohalide. The mechanism involves oxidative addition of the palladium(0) catalyst to the halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product. researchgate.net
Huisgen Rearrangement: This reaction can be used to form the 2,5-disubstituted 1,3,4-oxadiazole ring from an unstable N-acylated tetrazole intermediate, which undergoes rearrangement with nitrogen elimination and cyclization. acs.org
These mechanisms, initially proposed based on experimental evidence, can be further investigated and validated through computational transition state analysis to pinpoint the energy barriers and feasibility of each step.
Ligand Design and Molecular Docking Studies for Biological Targets
The this compound scaffold and its derivatives are of significant interest in medicinal chemistry. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme, providing insights into potential biological activity. uomustansiriyah.edu.iq
Derivatives of 1,3,4-oxadiazole have been designed and docked against a wide array of biological targets to explore their potential as therapeutic agents. researchgate.netajrconline.org Examples include:
Anticancer Targets: Docking studies have evaluated 1,3,4-oxadiazole derivatives against targets like vascular endothelial growth factor receptor 2 (VEGFR2), epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK-2), and tubulin. nih.govuomustansiriyah.edu.iqresearchgate.net In one study, compounds 5a and 5d showed higher docking scores against CDK-2 than the reference ligand, which correlated with their promising cytotoxicity against colon cancer cells. uomustansiriyah.edu.iq
Anticoagulant Targets: Novel derivatives have been docked against Factor Xa, an important enzyme in the coagulation cascade, showing higher docking scores than the control ligand, suggesting potential as anticoagulant agents. nih.gov
Antimicrobial Targets: To investigate their potential as antibacterial agents, these compounds have been docked into the active site of peptide deformylase. nih.gov
Immunosuppressive Targets: Docking and MD simulations have been used to study the interaction of vanillic acid-based 1,3,4-oxadiazole derivatives with targets in the PI3K/Akt signaling pathway. nih.gov
| Compound Series | Target Protein (PDB ID) | Top Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Schiff base derivatives (5a, 5d) | Cyclin-dependent kinase 2 (2R3J) | -10.654, -10.169 | uomustansiriyah.edu.iq |
| Trisubstituted-oxadiazolyl methanones (2j) | Bacterial & Fungal proteins (1CVU, 2ZCO, 3OSV, 7BLY) | -10.5, -10.0, -9.5, -10.5 | bohrium.com |
| Antithrombotic derivatives (3a, 3i, 3e, etc.) | Factor Xa (1NFY) | 5612–6270 (proprietary score) | nih.gov |
| Antimycobacterial derivatives (3d) | InhA enzyme | -9.1 | nih.gov |
Prediction of Spectroscopic Signatures (excluding basic identification)
Beyond basic structural confirmation, computational methods can predict more complex spectroscopic signatures. DFT and other quantum chemical methods can calculate the energies of electronic transitions, which can then be correlated with experimental UV-Vis absorption spectra. researchgate.net
For example, in studies of symmetrically disubstituted bithiophene derivatives of 1,3,4-oxadiazole, calculated optical transitions provided valuable information about the separation of frontier orbitals. acs.org The calculated excitation energies for a series of bromonaphthofuran substituted 1,3,4-oxadiazole derivatives were shown to reflect the trends observed in their experimental UV-Vis spectra, demonstrating the predictive power of these computational tools for understanding photophysical properties. researchgate.net This predictive capability is crucial for designing molecules with specific optical properties, such as those required for fluorescent probes or materials for optoelectronic devices.
Future Directions and Emerging Research Avenues for 1,3,4 Oxadiazol 2 Yl Boronic Acid
Development of Novel Catalytic Systems and Methodologies
Future advancements in the application of (1,3,4-Oxadiazol-2-yl)boronic acid and its derivatives are intrinsically linked to the innovation of more efficient and versatile synthetic methods. Research is anticipated to move beyond established protocols like Miyaura borylation and lithiation-borylation, which often rely on palladium catalysts. mdpi.com The development of novel catalytic systems is a primary objective, focusing on several key areas:
Alternative Metal Catalysis: Exploration of catalysts based on more abundant and less expensive metals such as copper, nickel, or iron could provide cost-effective and sustainable alternatives to palladium for cross-coupling reactions.
Heterogeneous Catalysis: Designing solid-supported or polymeric catalysts offers significant advantages, including simplified product purification, catalyst recycling, and suitability for continuous flow processes, aligning with the principles of green chemistry.
Photoredox and Electrochemical Catalysis: These modern synthetic strategies operate under mild conditions and can enable novel transformations that are inaccessible through traditional thermal methods. researchgate.net Applying these techniques to the synthesis and functionalization of oxadiazole boronic acids is a promising research direction. researchgate.netnih.gov
Organocatalysis: The use of small organic molecules as catalysts presents an attractive metal-free approach, potentially offering new selectivities and functional group tolerances in the synthesis of complex benzoxaboroles and related structures.
These new methodologies will be crucial for accessing a wider diversity of structurally complex this compound derivatives for screening in various applications. mdpi.comscilit.com
Expanding the Scope of Biological Applications and Target Identification
The 1,3,4-oxadiazole (B1194373) core is a recognized pharmacophore present in drugs with a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govnih.gov The addition of a boronic acid group, known for its ability to form reversible covalent bonds with active site residues (like serine in proteases), introduces a powerful tool for designing targeted therapeutics.
Future research will likely focus on:
Broadened Screening Programs: Systematically evaluating this compound derivatives against a more extensive array of biological targets, including various cancer cell lines, pathogenic microbes, and viral proteins.
Mechanism of Action and Target Identification: Moving beyond phenotypic screening to pinpoint the specific molecular targets of active compounds. Recent in-silico studies have already begun to explore oxadiazole derivatives as potential inhibitors for targets like STAT3 in cancer therapy. nih.govdntb.gov.ua Techniques such as chemical proteomics, thermal shift assays, and computational docking studies will be instrumental in elucidating how these compounds exert their biological effects. nih.gov
Inhibitor Design: Leveraging the boronic acid's reactivity to design potent and selective inhibitors for specific enzyme classes, such as serine proteases (e.g., β-lactamases) and histone deacetylases (HDACs). mdpi.com
| Therapeutic Area | Potential Molecular Target Class | Rationale for Targeting | Relevant Compounds/Derivatives |
|---|---|---|---|
| Oncology | Serine Proteases, Kinases (e.g., EGFR), STAT3, Carbonic Anhydrases, Telomerase | Inhibition of tumor growth, proliferation, and metastasis. | 1,3,4-Oxadiazole derivatives possessing a 1,4-benzodioxan moiety. mdpi.com |
| Infectious Diseases | Bacterial β-lactamases, Viral Proteases, Mycobacterial Enzymes (e.g., EthR) | Overcoming antibiotic resistance and inhibiting viral/bacterial replication. | Styryl oxadiazoles, 1,2,4-triazole-1,3,4-oxadiazole hybrids. nih.govnih.gov |
| Inflammatory Diseases | COX-2 Enzyme | Reduction of inflammation and pain. | 2-(4′-methylbiphenyl-2-yl)-5-aryl-1,3,4-oxadiazole analogs. nih.gov |
Integration into Advanced Functional Materials and Nanotechnology
The unique electronic and structural properties of the 1,3,4-oxadiazole ring, combined with the versatile reactivity of the boronic acid group, make this compound an attractive building block for advanced materials. mdpi.comresearchgate.net
Emerging research avenues include:
Organic Electronics: The 1,3,4-oxadiazole moiety is known for its electron-transporting properties, making it a valuable component in materials for organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov The boronic acid group facilitates the synthesis of complex, conjugated polymer systems through cross-coupling reactions.
Chemosensors: The boronic acid's inherent ability to bind with diols (such as those found in saccharides) can be exploited to develop fluorescent or colorimetric sensors for glucose and other biologically important molecules. mdpi.com
Nanotechnology: this compound can be used to functionalize the surface of nanoparticles. This modification can enable targeted drug delivery systems that recognize and bind to specific carbohydrate structures (glycans) that are often overexpressed on the surface of cancer cells.
Stimuli-Responsive Polymers: Integrating the boronic acid group into polymer chains can create "smart" materials that respond to changes in pH or the presence of specific molecules like glucose, leading to applications in controlled release systems and diagnostics.
Sustainable Synthesis and Environmental Considerations in Production
Conventional synthesis of heterocyclic compounds often involves hazardous reagents, harsh reaction conditions, and significant waste generation. nih.gov A critical future direction is the development of green and sustainable synthetic routes for this compound. Research in this area is focusing on the adoption of green chemistry principles to minimize environmental impact. nih.govjusst.org
Key strategies for future investigation include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and lower energy consumption compared to conventional heating methods. nih.govnih.gov
Ultrasound-Mediated Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and yields, representing another eco-friendly approach. nih.gov
Green Solvents and Catalysts: The use of non-toxic, renewable solvents (such as water or deep eutectic solvents) and recyclable or non-toxic catalysts is essential for reducing the environmental footprint of the synthesis. researchgate.netnih.gov
Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding solid reagents together, represents an ideal green chemistry approach by eliminating solvent waste entirely. researchgate.netnih.gov
| Technique | Principle | Environmental Benefit |
|---|---|---|
| Microwave Irradiation | Rapid, direct heating of reactants. | Reduced reaction time, lower energy use, often higher yields. nih.gov |
| Ultrasonic Irradiation | Acoustic cavitation enhances chemical reactivity. | Energy efficiency, enhanced reaction rates. nih.gov |
| Catalyst-Free/Nontoxic Catalysts | Eliminating or replacing hazardous catalysts. | Reduced toxicity and waste. researchgate.netnih.gov |
| Green Solvents | Using environmentally benign solvents like water or ionic liquids. | Reduced pollution and health hazards. researchgate.net |
| Grinding/Solvent-Free | Mechanical mixing of solid reactants. | Elimination of solvent waste. researchgate.netnih.gov |
Multidisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The full potential of this compound will be unlocked through collaborative research that spans the traditional boundaries of scientific disciplines. The molecule's inherent properties make it a prime candidate for projects that integrate chemistry, biology, and materials science. mdpi.comscilit.com
Future multidisciplinary projects could include:
Smart Drug Delivery Systems: Chemists would synthesize and functionalize boronic acid-containing nanoparticles, materials scientists would characterize their physical properties and release mechanisms, and biologists would test their efficacy and targeting capabilities in cellular and animal models.
Advanced Diagnostic Tools: This would involve the design and synthesis (chemistry) of novel oxadiazole boronic acid-based fluorescent probes that can be integrated into polymer matrices or devices (materials science) to detect and quantify biological analytes in complex samples (biology).
Bio-orthogonal Chemistry: Developing new reactions involving the boronic acid moiety that can occur within living systems without interfering with native biochemical processes. This could enable new ways to label and track biomolecules in real-time.
By fostering collaboration between these fields, researchers can harness the unique combination of features offered by this compound to address complex challenges in medicine and technology.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for incorporating (1,3,4-oxadiazol-2-yl)boronic acid into multicomponent reactions (MCRs)?
- Methodological Answer : Utilize high-throughput combinatorial libraries to test compatibility with MCR components (e.g., amines, aldehydes, isocyanides). For example, design reactions using Ugi-4CR or Petasis-Borono Mannich protocols, where boronic acids react with imine intermediates. Employ acoustic dispensing (ADE technology) for precise microliter-scale reactions in 384-well plates, followed by automated mass spectrometry (MS) to categorize reaction performance (e.g., successful product formation vs. side reactions) .
Q. How can dehydration/cyclization of this compound be mitigated during MS analysis?
- Methodological Answer : Derivatize the boronic acid with diols (e.g., 2,3-butanediol) to form stable cyclic boronic esters, which prevent boroxine formation. For MALDI-MS, use arginine-specific labeling techniques (e.g., 2,3-butanedione and phenylboronic acid) to enhance ionization efficiency and reduce fragmentation .
Q. What are the solubility challenges for this compound in organic solvents?
- Methodological Answer : Solubility is affected by boroxine formation (dehydration byproduct). Use dynamic solubility assays under inert atmospheres (e.g., N₂) to minimize hydrolysis. Pre-treat samples with molecular sieves to reduce moisture. For quantification, employ ¹¹B NMR to distinguish between monomeric boronic acid and boroxine peaks (e.g., ~2.73 ppm for boronic acid vs. ~2.62 ppm for esters) .
Advanced Research Questions
Q. How does the oxadiazole ring influence the Lewis acidity and reactivity of this compound in biological systems?
- Methodological Answer : The oxadiazole’s electron-withdrawing nature increases boron’s electrophilicity, enhancing interactions with biological nucleophiles (e.g., serine residues in proteases). To assess this, compare ¹¹B NMR chemical shifts under varying pH conditions (e.g., pH 7.4 vs. acidic buffers) to quantify Lewis acidity. Use computational methods (DFT) to model electron density distribution and predict binding affinities .
Q. What strategies optimize the oxidative stability of this compound esters in ROS-rich environments (e.g., cancer cells)?
- Methodological Answer : Screen diol-based esters (e.g., pinacol vs. neopentyl glycol) to modulate oxidation rates. Use hydrogen peroxide (1.2 equiv.) in time-resolved ¹H NMR assays to monitor conversion to phenols. Prioritize esters with lower clogP values (e.g., 2,3-butanediol derivatives), which resist hydrolysis while maintaining ROS sensitivity. Affinity assays (e.g., alizarin red S competition) can rank diol-boronic acid binding strength .
Q. How can this compound be integrated into stimuli-responsive drug delivery systems?
- Methodological Answer : Design glucose-sensitive hydrogels by complexing the boronic acid with polyols (e.g., gluconic acid). Monitor reversible bond formation via ¹H NMR or fluorescence quenching. Optimize crosslinking density using rheology to balance glucose responsiveness and mechanical stability. For in vivo applications, test hydrolysis rates in simulated physiological fluids (pH 7.4, 37°C) .
Q. What purification challenges arise during the synthesis of this compound derivatives, and how are they resolved?
- Methodological Answer : Atropisomerism and boroxine dimerization complicate purification. Use chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) to separate atropisomers. For boroxine removal, employ size-exclusion chromatography (SEC) or recrystallization from pentane/Et₂O mixtures. Confirm purity via high-resolution MS and 2D NMR (¹H-¹³C HSQC) .
Key Recommendations for Researchers
- Prioritize derivatization for analytical workflows to avoid boroxine interference.
- Screen diol esters systematically to balance oxidative stability and reactivity.
- Use combinatorial libraries for rapid assessment of MCR compatibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
